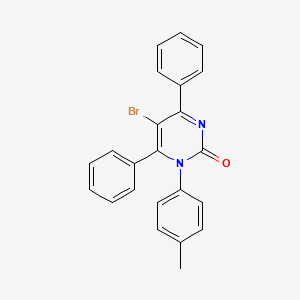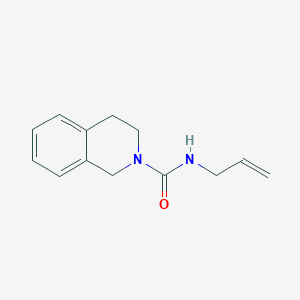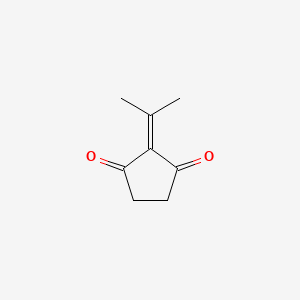
2-(Propan-2-ylidene)cyclopentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-ylidene)cyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring with two ketone groups at positions 1 and 3, and an isopropylidene group at position 2
Preparation Methods
The synthesis of 2-(Propan-2-ylidene)cyclopentane-1,3-dione typically involves the hydrogenation of 2-cyclopentene-1,4-dione using zinc and acetic acid . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar hydrogenation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Propan-2-ylidene)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylidene group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Propan-2-ylidene)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylidene)cyclopentane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(Propan-2-ylidene)cyclopentane-1,3-dione can be compared with other similar compounds, such as:
1,3-Cyclopentanedione: This compound lacks the isopropylidene group and has different reactivity and applications.
5,5-Dimethyl-2-(propan-2-ylidene)-1,3-dioxane-4,6-dione: This compound has a similar isopropylidene group but a different ring structure. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
90036-74-1 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-propan-2-ylidenecyclopentane-1,3-dione |
InChI |
InChI=1S/C8H10O2/c1-5(2)8-6(9)3-4-7(8)10/h3-4H2,1-2H3 |
InChI Key |
ZIRZHXIHDIKFMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14378853.png)


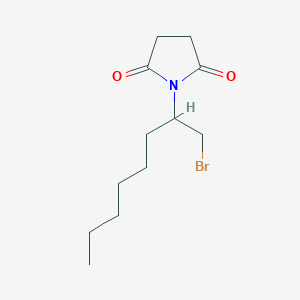
![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
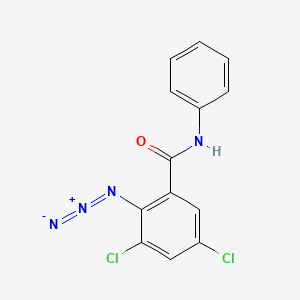
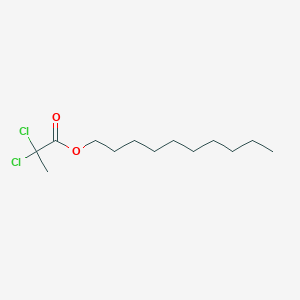
![1,1'-(Propane-2,2-diyl)bis{4-[4-(benzenesulfonyl)phenoxy]benzene}](/img/structure/B14378882.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B14378896.png)
silanol](/img/structure/B14378900.png)
![Acetic acid;6,10,10-trimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-3-ol](/img/structure/B14378903.png)
